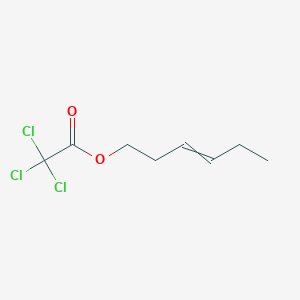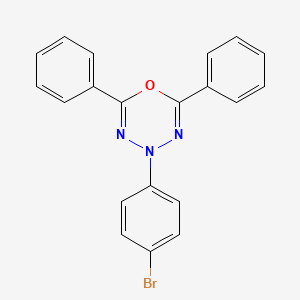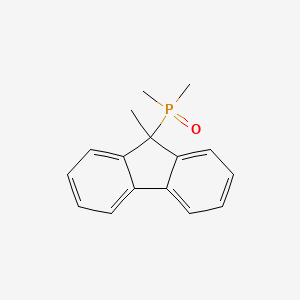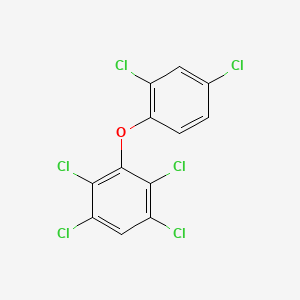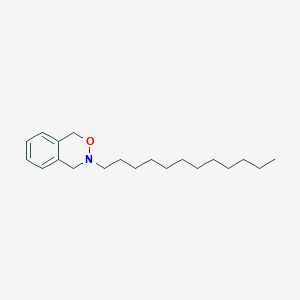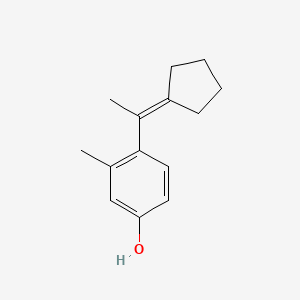![molecular formula C23H19NOSe B14304016 3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole] CAS No. 114263-85-3](/img/structure/B14304016.png)
3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene moiety and an oxaselenazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the dehydrative coupling of (hetero)biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds under mild conditions and yields the desired spiro compound in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] has several scientific research applications, including:
Organic Electronics: The compound is used as a host material in OLEDs due to its high triplet energy and excellent electroluminescence performance.
Photovoltaics: It can be employed as a hole transport layer in perovskite solar cells, contributing to improved device stability and efficiency.
Chemical Sensors: The unique electronic properties of the compound make it suitable for use in chemical sensors for detecting various analytes.
作用机制
The mechanism by which 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer to the emissive dopant molecules. This results in high external quantum efficiency and low efficiency roll-off .
相似化合物的比较
Similar Compounds
- **3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] offers unique advantages such as enhanced stability and specific electronic properties that make it particularly suitable for use in high-performance optoelectronic devices. Its unique structure allows for better hole transport capability and superior charge recombination efficiency, leading to improved device performance .
属性
CAS 编号 |
114263-85-3 |
|---|---|
分子式 |
C23H19NOSe |
分子量 |
404.4 g/mol |
IUPAC 名称 |
3-(2,4,6-trimethylphenyl)spiro[1,4,2-oxaselenazole-5,9'-fluorene] |
InChI |
InChI=1S/C23H19NOSe/c1-14-12-15(2)21(16(3)13-14)22-24-25-23(26-22)19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-13H,1-3H3 |
InChI 键 |
RDBQXTPQOFDEIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3([Se]2)C4=CC=CC=C4C5=CC=CC=C35)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


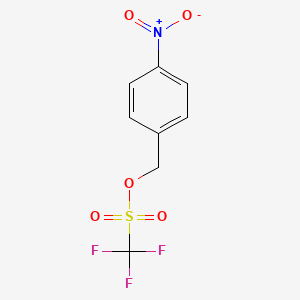
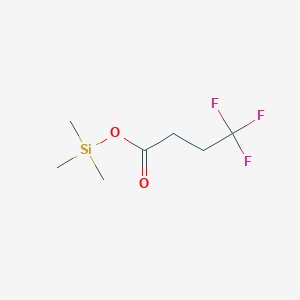
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
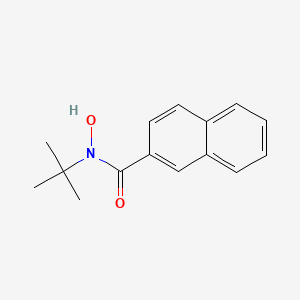
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
